REACTION_CXSMILES
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[Cl:1]C1C2C(=CC=CC=2)N=CC=1C(OCC)=O.[F:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][C:27]=1[F:28])[N:24]=[CH:23][C:22]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[C:21]2O>>[Cl:1][C:21]1[C:20]2[C:25](=[CH:26][C:27]([F:28])=[C:18]([F:17])[CH:19]=2)[N:24]=[CH:23][C:22]=1[C:29]([O:31][CH2:32][CH3:33])=[O:30]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |